

performance evaluation of 4-isopropoxy-3nitrobenzylamine in different assays

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Compound of Interest

Compound Name: 4-Isopropoxy-3-nitrobenzylamine

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A Comparative Guide to Nitrobenzylamine Isomers for Synthetic Chemistry

For Immediate Release

This publication provides a comprehensive comparison of the positional isomers of nitrobenzylamine: 2-nitrobenzylamine, 3-nitrobenzylamine, and 4-nitrobenzylamine. While the originally intended subject, **4-isopropoxy-3-nitrobenzylamine**, is a specialized derivative with limited publicly available data, this guide focuses on its core structural isomers to provide a valuable resource for researchers, chemists, and professionals in drug development and materials science.

Due to a lack of direct comparative data on the biological performance of these parent molecules in standardized assays, this guide pivots to a detailed evaluation of their utility as chemical building blocks. The comparison encompasses their physicochemical properties, distinct synthetic applications, and a discussion of their relative reactivity based on established chemical principles.

Physicochemical Properties and Synthetic Applications of Nitrobenzylamine Isomers

The position of the nitro group on the phenyl ring significantly influences the chemical properties and, consequently, the synthetic applications of each nitrobenzylamine isomer. The



following table summarizes key properties and known uses for the hydrochloride salts of each isomer.

Property	2-Nitrobenzylamine HCl	3-Nitrobenzylamine HCl	4-Nitrobenzylamine HCl
CAS Number	24835-08-3[1]	26177-43-5	18600-42-5[2]
Molecular Formula	C7H9CIN2O2[1]	C7H9CIN2O2	C7H9CIN2O2[2]
Molecular Weight	188.61 g/mol [1]	188.61 g/mol	188.61 g/mol [2]
Melting Point	247 °C (dec.)[1]	229-231 °C	~265 °C (dec.)[3]
Appearance	Solid[1]	Solid	Light brown crystalline solid[3]
Solubility	Data not readily available	Data not readily available	Methanol:glacial acetic acid (1:1): 25 mg/mL
Key Synthetic Applications	- Synthesis of Tetrahydroisoquinoline s[1]- Preparation of Factor Xa inhibitors[1]- Synthesis of Squaryliamides for mannosyltransferase inhibition[1]- Used in creating fluorescent two-photon absorption benzothiadiazole dyes[1]	- Synthesis of azobenzene amino acids for photo-inducible conformational switches in polypeptides[4]- Preparation of 2,4-dimethoxybenzylidene -3-nitrobenzylamine[4]	- Chemical modification of graphite powder and multiwalled carbon nanotubes[3][5]- Preparation of 2-fluoro-6-(4-nitrobenzylamino)puri ne[3][5]

Discussion on Chemical Reactivity

The reactivity of the nitrobenzylamine isomers is primarily dictated by the electronic effects of the nitro group (-NO₂) and the aminomethyl group (-CH₂NH₂). The nitro group is strongly electron-withdrawing, while the aminomethyl group is weakly activating.



- 2-Nitrobenzylamine: The ortho-nitro group can sterically hinder the approach to the amine. However, it can also participate in intramolecular interactions, which can influence reaction pathways. In some cases, the ortho positioning can lead to unique cyclization reactions.
- 3-Nitrobenzylamine: With the nitro group in the meta position, its electron-withdrawing
 inductive effect influences the reactivity of the amine, but there is no resonance effect on the
 benzylic position. This can make the amine less nucleophilic compared to an unsubstituted
 benzylamine.
- 4-Nitrobenzylamine: The para-nitro group exerts a strong electron-withdrawing effect through both induction and resonance, which significantly deactivates the aromatic ring towards electrophilic substitution and reduces the nucleophilicity of the amine.

Experimental Protocols

Below is a representative experimental protocol for a reaction involving a nitrobenzylamine isomer. This example illustrates the reduction of m-nitrobenzylamine to m-aminobenzylamine, a common transformation in synthetic chemistry.

Synthesis of m-Aminobenzylamine

Materials:

- m-Nitrobenzylamine (13.6 g, 0.1 mol)[6]
- Tetrahydrofuran (70 ml)[6]
- Raney Nickel catalyst (2 g)[6]
- · Hydrogen gas

Procedure:

- To a high-pressure reactor, add m-nitrobenzylamine, tetrahydrofuran, and the Raney Nickel catalyst.[6]
- Inject hydrogen gas into the reactor with vigorous stirring, maintaining the pressure at 30-35 kg/cm ²G.[6]



- The reaction is carried out at a temperature of 40-50°C for 2 hours.[6]
- After the reaction is complete, the catalyst is removed by filtration.
- The filtrate is concentrated under reduced pressure to yield m-aminobenzylamine.[6]

Visualizing Synthetic Pathways

The following diagrams illustrate a general workflow for the utilization of nitrobenzylamine isomers in synthetic chemistry, from the starting material to a potential final product.

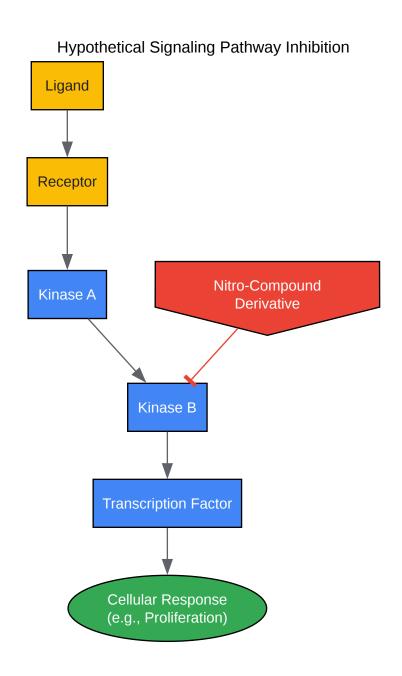
Starting Materials 2-Nitrobenzylamine 3-Nitrobenzylamine 4-Nitrobenzylamine Chemical Transformation Coupling, Substitution, or Reduction Intermediate Product Functionalized Nitrobenzyl Derivative Further Synthetic Steps Final Product e.g., Heterocycle, Polypeptide, Modified Material

General Synthetic Workflow for Nitrobenzylamine Isomers



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Caption: Synthetic utility of nitrobenzylamine isomers.



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Caption: Potential mechanism of action for bioactive nitro-compounds.



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